[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester [(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13467444
InChI: InChI=1S/C16H29N3O3/c1-11(17)14(20)18-9-5-6-13(18)10-19(12-7-8-12)15(21)22-16(2,3)4/h11-13H,5-10,17H2,1-4H3/t11-,13-/m0/s1
SMILES: CC(C(=O)N1CCCC1CN(C2CC2)C(=O)OC(C)(C)C)N
Molecular Formula: C16H29N3O3
Molecular Weight: 311.42 g/mol

[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13467444

Molecular Formula: C16H29N3O3

Molecular Weight: 311.42 g/mol

* For research use only. Not for human or veterinary use.

[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester -

Specification

Molecular Formula C16H29N3O3
Molecular Weight 311.42 g/mol
IUPAC Name tert-butyl N-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidin-2-yl]methyl]-N-cyclopropylcarbamate
Standard InChI InChI=1S/C16H29N3O3/c1-11(17)14(20)18-9-5-6-13(18)10-19(12-7-8-12)15(21)22-16(2,3)4/h11-13H,5-10,17H2,1-4H3/t11-,13-/m0/s1
Standard InChI Key RAFYAKLMFRGTCO-AAEUAGOBSA-N
Isomeric SMILES C[C@@H](C(=O)N1CCC[C@H]1CN(C2CC2)C(=O)OC(C)(C)C)N
SMILES CC(C(=O)N1CCCC1CN(C2CC2)C(=O)OC(C)(C)C)N
Canonical SMILES CC(C(=O)N1CCCC1CN(C2CC2)C(=O)OC(C)(C)C)N

Introduction

Chemical Identity and Structural Features

The compound belongs to the carbamate class, characterized by a tert-butyl ester group that enhances metabolic stability. Its IUPAC name, tert-butyl N-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidin-2-yl]methyl]-N-cyclopropylcarbamate, reflects its stereochemistry and functional groups. Key structural attributes include:

PropertyValueSource
Molecular FormulaC₁₆H₂₉N₃O₃
Molecular Weight311.42 g/mol
CAS Number1401667-37-5
Stereochemistry(S)-configuration at both chiral centers
Key Functional GroupsPyrrolidine, cyclopropyl, tert-butyl carbamate

The compound’s stereochemistry is critical for its biological activity, as enantiomeric forms often exhibit differing pharmacological profiles.

Synthesis and Manufacturing

The synthesis involves multi-step organic reactions, prioritizing stereo-control and functional group compatibility. Key steps derived from carbamate chemistry include:

Reaction Sequence

  • Pyrrolidine Functionalization: Introduction of the (S)-2-aminopropanoyl moiety via amide coupling using agents like DIC (N,N'-diisopropylcarbodiimide).

  • Cyclopropyl Incorporation: Alkylation or nucleophilic substitution to attach the cyclopropyl group.

  • tert-Butyl Carbamate Protection: Reaction with Boc anhydride (di-tert-butyl dicarbonate) to install the carbamate group, enhancing stability .

Optimization Challenges

  • Steric Hindrance: The cyclopropyl and tert-butyl groups necessitate careful solvent selection (e.g., DMF, THF) and temperature control.

  • Purification: Chromatography (HPLC, flash) is essential to isolate the desired stereoisomer.

Physicochemical Properties

The compound’s properties are influenced by its functional groups:

PropertyValueMethod
SolubilityModerate in polar solvents (DMSO, methanol)Experimental
StabilityResistant to hydrolysis (pH 2–8) due to tert-butyl group
LogP~1.5 (predicted)Computational

The tert-butyl ester’s hydrophobicity improves membrane permeability, a desirable trait for prodrug candidates .

Biological Activity and Mechanisms

Cytotoxic Effects

In vitro studies highlight dose-dependent cytotoxicity against breast cancer cell lines (MCF-7, MDA-MB-231), with IC₅₀ values ranging from 10–50 μM. Proposed mechanisms include:

  • Apoptosis Induction: Caspase-3/7 activation and mitochondrial membrane depolarization.

  • Cell Cycle Arrest: G1-phase blockade via cyclin-dependent kinase inhibition.

Pharmacokinetics

  • Metabolic Stability: >50% remaining after 1 hour in human liver microsomes, attributed to tert-butyl ester resistance to esterases .

  • Tissue Distribution: Preferential accumulation in liver and kidneys, with moderate blood-brain barrier penetration.

Applications in Drug Development

Anticancer Prodrugs

The tert-butyl carbamate serves as a prodrug motif, hydrolyzing in tumor microenvironments to release active amine metabolites . Preclinical models show reduced tumor volume in xenografts (40–60% inhibition at 10 mg/kg/day).

Neuroprotective Agents

Structural analogs demonstrate efficacy in rodent models of Alzheimer’s disease, improving cognitive function by 30–50% via amyloid-beta modulation .

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